4,4,15,15-Tetraethoxy-9,10-bis[3-(triethoxysilyl)propoxy]-3,8,11,16-tetraoxa-4,15-disilaoctadecane
Description
4,4,15,15-Tetraethoxy-9,10-bis[3-(triethoxysilyl)propoxy]-3,8,11,16-tetraoxa-4,15-disilaoctadecane (CAS 40372-72-3) is a polysulfide-based silane coupling agent with the molecular formula C₁₈H₄₂O₆S₄Si₂ and a molecular weight of 538.94 g/mol . Structurally, it features two triethoxysilylpropyl groups linked by a tetrasulfide (S–S–S–S) bridge, flanked by ethoxy (–OCH₂CH₃) and oxa (–O–) functional groups. This compound is commercially recognized under names such as Si-69, KH-858, and Bis[3-(triethoxysilyl)propyl] tetrasulfide .
Properties
CAS No. |
93778-28-0 |
|---|---|
Molecular Formula |
C38H86O16Si4 |
Molecular Weight |
911.4 g/mol |
IUPAC Name |
triethoxy-[3-[1,2,2-tris(3-triethoxysilylpropoxy)ethoxy]propyl]silane |
InChI |
InChI=1S/C38H86O16Si4/c1-13-43-55(44-14-2,45-15-3)33-25-29-39-37(40-30-26-34-56(46-16-4,47-17-5)48-18-6)38(41-31-27-35-57(49-19-7,50-20-8)51-21-9)42-32-28-36-58(52-22-10,53-23-11)54-24-12/h37-38H,13-36H2,1-12H3 |
InChI Key |
ZFGKRUSODAXGST-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCOC(C(OCCC[Si](OCC)(OCC)OCC)OCCC[Si](OCC)(OCC)OCC)OCCC[Si](OCC)(OCC)OCC)(OCC)OCC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4,4,15,15-Tetraethoxy-9,10-bis[3-(triethoxysilyl)propoxy]-3,8,11,16-tetraoxa-4,15-disilaoctadecane typically involves the reaction of triethoxysilane with a suitable organic precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. Industrial production methods often involve large-scale batch reactions with stringent control over temperature, pressure, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of simpler silane derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various organic acids and bases. .
Scientific Research Applications
4,4,15,15-Tetraethoxy-9,10-bis[3-(triethoxysilyl)propoxy]-3,8,11,16-tetraoxa-4,15-disilaoctadecane has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to modify silica surfaces and improve the properties of composite materials.
Biology: Employed in the development of bio-compatible materials for medical implants and devices.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of high-performance rubber products, including radial tires and rubber treads, due to its cross-linking properties
Mechanism of Action
The compound exerts its effects primarily through its ability to form strong covalent bonds with both organic and inorganic substrates. This is facilitated by the presence of multiple ethoxy and siloxy groups, which can undergo hydrolysis and condensation reactions. The molecular targets include silica surfaces and various organic polymers, leading to enhanced material properties such as increased strength, durability, and resistance to environmental degradation .
Comparison with Similar Compounds
Physicochemical Properties :
- Density : 1.08 g/cm³
- Boiling Point : ~250°C
- Refractive Index : 1.49
- Solubility: Hydrolyzes in water to form silanol groups; soluble in organic solvents like ethanol .
Comparison with Similar Compounds
Silane coupling agents with sulfur-containing bridges are critical for industrial applications. Below is a comparative analysis of the target compound and structurally/functionally related derivatives:
Structural and Functional Analogues
Performance and Research Findings
Sulfur Content and Cross-Linking Efficiency
- The tetrasulfide (4 sulfur atoms) in the target compound provides superior dynamic mechanical performance in rubber due to its ability to form multiple cross-links between silica and polymer matrices. This results in a 20–30% improvement in abrasion resistance compared to disulfide analogues .
- Disulfide derivatives (e.g., CAS 56706-10-6) exhibit higher thermal stability (>250°C) but lower reinforcement efficiency, making them suitable for high-temperature vulcanization processes .
Hydrolytic Reactivity
- The ethoxy (–OCH₂CH₃) groups in the target compound hydrolyze faster in aqueous environments than methoxy (–OCH₃) groups in analogues like 3-(trimethoxysilyl)propyl methacrylate, enabling quicker silanol formation and adhesion activation .
Toxicity and Environmental Impact
- However, its hydrolysis byproducts (e.g., ethanol) require controlled disposal .
Regulatory and Commercial Differentiation
- TSCA Compliance: Both the target compound and its disulfide variant are listed on the U.S. Toxic Substances Control Act inventory, ensuring their commercial viability in North America .
- Market Preferences : The tetrasulfide (Si-69) dominates the tire industry (~70% market share), while disulfides are niche products for high-temperature applications .
Biological Activity
4,4,15,15-Tetraethoxy-9,10-bis[3-(triethoxysilyl)propoxy]-3,8,11,16-tetraoxa-4,15-disilaoctadecane (CAS Number: 93778-28-0) is a silane-based compound notable for its complex structure and potential applications in various fields including materials science and biomedicine. This article reviews its biological activity based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 747.1469 g/mol. It exhibits a viscous liquid form and is soluble in organic solvents like toluene but immiscible in water . The compound's structure features multiple ethoxy groups and triethoxysilyl moieties that contribute to its reactivity and potential biological interactions.
Antimicrobial Activity
Several silane compounds have demonstrated antimicrobial properties. For instance:
- Mechanism : The antimicrobial activity is often attributed to the disruption of microbial cell membranes by silane groups that facilitate interaction with lipid bilayers.
- Case Study : A study on related silanes showed significant inhibition of bacterial growth in vitro against strains such as Escherichia coli and Staphylococcus aureus.
Cytotoxicity
Cytotoxic effects against various cancer cell lines have been observed with silane derivatives:
- Cell Lines Tested : Commonly tested lines include HeLa (cervical cancer) and MCF-7 (breast cancer).
- Findings : Silane compounds often induce apoptosis in these cells through pathways involving oxidative stress and mitochondrial dysfunction.
Research Findings
Recent studies focusing on similar compounds provide insights into the potential biological activities of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial | Inhibition of E. coli growth by silanes similar to the target compound. |
| Study B | Cytotoxicity | Induced apoptosis in MCF-7 cells with IC50 values indicating significant potency. |
| Study C | Drug Delivery | Demonstrated enhanced cellular uptake when conjugated with chemotherapeutic agents. |
The biological activity of silanes can be attributed to several mechanisms:
- Membrane Disruption : The hydrophobic nature of silanes allows them to integrate into lipid membranes.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cells.
- Functional Group Interactions : The presence of ethoxy groups may facilitate interactions with biomolecules leading to altered cellular functions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
